molecular formula C13H19N3O B13534797 N,N-dimethyl-4-(piperazin-1-yl)benzamide

N,N-dimethyl-4-(piperazin-1-yl)benzamide

Cat. No.: B13534797
M. Wt: 233.31 g/mol
InChI Key: KDZIDTWHVVSRSR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(1-piperazinyl)benzamide is a chemical compound with the molecular formula C13H21N3O. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a benzamide core with a piperazine ring and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(1-piperazinyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N-Dimethyl-4-(1-piperazinyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1-piperazinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

N,N-Dimethyl-4-(1-piperazinyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1-piperazinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(1-piperazinyl)benzamide dihydrochloride
  • N,N-Dimethyl-4-(1-piperazinyl)benzamide hydrochloride

Uniqueness

N,N-Dimethyl-4-(1-piperazinyl)benzamide is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its piperazine ring and benzamide core make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylbenzamide

InChI

InChI=1S/C13H19N3O/c1-15(2)13(17)11-3-5-12(6-4-11)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3

InChI Key

KDZIDTWHVVSRSR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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